5,6-Dibromo-1H-benzo[d]imidazole
Overview
Description
Synthesis Analysis
The synthesis of 5,6-Dibromo-1H-benzo[d]imidazole is not directly detailed in the provided papers. However, related compounds and synthetic methods can offer insight into potential synthetic routes. For instance, the synthesis of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, an energetic material, was achieved through direct nitration and N-protected reaction pathways, suggesting that similar nitration steps could be involved in the synthesis of dibromo derivatives . Additionally, the preparation of 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones from benzoxazepindiones via 1,3-dipolar cycloadditions indicates the versatility of imidazole-containing compounds to undergo ring transformations, which could be relevant for the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole .
Molecular Structure Analysis
The molecular structure of 5,6-Dibromo-1H-benzo[d]imidazole is not explicitly discussed in the provided papers. However, the structural determination of related compounds through IR, 1H NMR, 13C NMR spectroscopy, MS, and elemental analysis suggests that similar analytical techniques would be applicable for the characterization of 5,6-Dibromo-1H-benzo[d]imidazole . The coordination polymer of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations demonstrates the ability of imidazole rings to coordinate with metal ions, which could influence the molecular structure and properties of 5,6-Dibromo-1H-benzo[d]imidazole .
Chemical Reactions Analysis
The chemical reactivity of 5,6-Dibromo-1H-benzo[d]imidazole is not directly addressed in the papers. However, the transformation of 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones into related benzodiazepin-6-ones through ring opening and chlorination suggests that brominated imidazoles may also undergo similar reactions, potentially leading to a variety of derivatives . The synthesis of imidazo[1,5-a]pyridines from 1,1-dibromo-1-alkenes indicates that dibromo compounds can participate in nucleophilic substitution reactions, which could be relevant for the chemical behavior of 5,6-Dibromo-1H-benzo[d]imidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-Dibromo-1H-benzo[d]imidazole are not described in the provided papers. However, the energetic properties of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, such as detonation velocity and pressure, suggest that brominated imidazoles might also exhibit significant energetic characteristics . The antimicrobial and antioxidant activities of various benzo[d]imidazole derivatives imply that 5,6-Dibromo-1H-benzo[d]imidazole could potentially possess similar biological activities, which would be an important aspect of its chemical properties .
Scientific Research Applications
Anticancer Applications
5,6-Dibromo-1H-benzo[d]imidazole derivatives have shown significant promise in cancer research. A study by Alkahtani, Abbas, and Wang (2012) demonstrated the synthesis and biological evaluation of benzo[d]imidazole derivatives, including compounds similar to 5,6-Dibromo-1H-benzo[d]imidazole, as potential anti-cancer agents. These derivatives exhibit potent anti-proliferative activity and the ability to induce cancer cell apoptosis (Alkahtani, Abbas, & Wang, 2012).
Sensing and Detection Applications
In the field of chemical sensing, derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have been used to develop efficient chemosensors. Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) synthesized a ratiometric fluorescent sensor based on a simple benzimidazole platform for the selective recognition of Al3+ ions (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).
Antimicrobial and Antitubercular Activity
Benzimidazole derivatives, including those related to 5,6-Dibromo-1H-benzo[d]imidazole, have been evaluated for their antimicrobial and antitubercular activities. Gobis et al. (2015) synthesized a series of 1H-benzo[d]imidazole derivatives and found that certain compounds showed excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis (Gobis et al., 2015).
Electrochemical Applications
Derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have also been explored in electrochemical applications. Akpinar, Nurioglu, and Toppare (2012) investigated the influence of hydrogen bonding on the electrochromic properties of conducting polymers incorporating benzimidazole derivatives (Akpinar, Nurioglu, & Toppare, 2012).
OLED Applications
In the field of organic light-emitting diodes (OLEDs), benzimidazole-based compounds have shown potential. Zhou et al. (2021) synthesized benzo[d]imidazole/triazatruxene hybrid compounds for use in solution-processed non-doped OLEDs (Zhou et al., 2021).
Scientific Research Applications of 5,6-Dibromo-1H-benzo[d]imidazole
Anticancer Applications
5,6-Dibromo-1H-benzo[d]imidazole derivatives have shown significant promise in cancer research. A study by Alkahtani, Abbas, and Wang (2012) demonstrated the synthesis and biological evaluation of benzo[d]imidazole derivatives, including compounds similar to 5,6-Dibromo-1H-benzo[d]imidazole, as potential anti-cancer agents. These derivatives exhibit potent anti-proliferative activity and the ability to induce cancer cell apoptosis (Alkahtani, Abbas, & Wang, 2012).
Sensing and Detection Applications
In the field of chemical sensing, derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have been used to develop efficient chemosensors. Jeyanthi, Iniya, Krishnaveni, and Chellappa (2013) synthesized a ratiometric fluorescent sensor based on a simple benzimidazole platform for the selective recognition of Al3+ ions (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).
Antimicrobial and Antitubercular Activity
Benzimidazole derivatives, including those related to 5,6-Dibromo-1H-benzo[d]imidazole, have been evaluated for their antimicrobial and antitubercular activities. Gobis et al. (2015) synthesized a series of 1H-benzo[d]imidazole derivatives and found that certain compounds showed excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis (Gobis et al., 2015).
Electrochemical Applications
Derivatives of 5,6-Dibromo-1H-benzo[d]imidazole have also been explored in electrochemical applications. Akpinar, Nurioglu, and Toppare (2012) investigated the influence of hydrogen bonding on the electrochromic properties of conducting polymers incorporating benzimidazole derivatives (Akpinar, Nurioglu, & Toppare, 2012).
OLED Applications
In the field of organic light-emitting diodes (OLEDs), benzimidazole-based compounds have shown potential. Zhou et al. (2021) synthesized benzo[d]imidazole/triazatruxene hybrid compounds for use in solution-processed non-doped OLEDs (Zhou et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5,6-dibromo-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVDZXWFJQYHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393281 | |
Record name | 5,6-Dibromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-1H-benzo[d]imidazole | |
CAS RN |
74545-26-9 | |
Record name | 5,6-Dibromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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